8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

Description

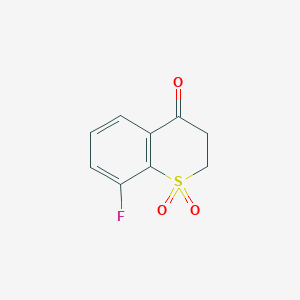

Chemical Structure & Properties The compound 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide (CAS 21243-20-9) features a benzothiopyran core fused with a thiochromanone system. The 8-fluoro substitution and the 1,1-dioxide group enhance its hydrophobicity and electronic properties, making it a candidate for medicinal chemistry and materials science . Its molecular formula is C₉H₇FO₃S (MW: 214.21 g/mol), with SMILES notation O=C1C=2C=CC=C(F)C2S(=O)(=O)CC1 .

Derivatives of this scaffold are explored for drug development, particularly where electronic modulation and stability are critical .

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROUAVJFZEUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179931 | |

| Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-20-9 | |

| Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21243-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-fluorothiochroman-4-one.

Oxidation: The thiochromanone derivative is then subjected to oxidation to introduce the sulfone group, resulting in the formation of this compound.

The reaction conditions for these steps may vary, but common reagents used in the oxidation process include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or sulfoxides.

Scientific Research Applications

Overview

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a fluorine atom and a sulfone group, contributes to its diverse applications in chemistry, biology, and industry. This article explores its synthesis, chemical properties, and applications in detail.

Chemistry

This compound serves as an essential building block in organic synthesis:

- Pharmaceuticals : It is utilized in the development of new drugs due to its ability to modify biological activity through receptor interaction.

Biology

Research has indicated that this compound exhibits:

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines.

- Antioxidant Effects : The compound can scavenge reactive oxygen species, providing potential therapeutic benefits against oxidative stress-related diseases.

Industry

In industrial applications, this compound is valuable for:

- Specialty Chemicals : Its unique properties allow it to be used in the manufacture of specialty chemicals and materials.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in vitro. This suggests potential use in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

Research indicated that this compound effectively scavenges free radicals in cellular models, implying its role as a protective agent against oxidative damage.

Mechanism of Action

The mechanism of action of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide involves its interaction with several molecular targets and pathways:

Receptor Interaction: It binds to androgen, estrogen, and serotonin receptors, modulating their activity.

Biochemical Pathways: It influences the regulation of gene expression, protein synthesis, and enzyme activity.

Anti-inflammatory and Antioxidant Effects: These effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

6-Fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide (CAS 21243-22-1)

- Structural Difference : Fluorine at position 6 instead of 6.

- Impact : Altered electronic distribution and steric effects may influence binding affinity in biological systems.

Commercial Data :

Property Value Source Price (1 g) $266.00 Santa Cruz Biotech Price (500 mg) 3640 CNY (~$500) Yuanye Bio

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one (CAS 21243-12-9)

Halogen-Substituted Analogs

6-Chlorothiochroman-4-one 1,1-dioxide (CAS 90396-06-8)

- Structural Difference : Chlorine replaces fluorine at position 4.

- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce hydrophobicity but increase steric hindrance.

Properties :

Property Value Source Molecular Formula C₉H₇ClO₃S CymitQuimica Molecular Weight 230.67 g/mol CymitQuimica Price (2500 mg) 410.00 € CymitQuimica

Research Findings on Substituent Effects

Electronic and Steric Influences

Reactivity in Sulfone-Containing Systems

- Studies on dihydrothiophene 1,1-dioxide isomers (e.g., 2,5- vs. 2,3-dihydro derivatives) reveal that substituent positioning dictates reactivity. For example, bromination occurs selectively in aprotic media for 2,5-dihydro isomers but requires aqueous conditions for 2,3-dihydro analogs . This suggests that the position of substituents in thiochromenone derivatives similarly influences their chemical behavior.

Biological Activity

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide (CAS Number: 21243-20-9) is a thiochromanone derivative characterized by the presence of a fluorine atom and a sulfone group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : CHFOS

- Molecular Weight : 182.215 g/mol

- Density : 1.335 g/cm³

- Boiling Point : 288.2 °C at 760 mmHg

- Flash Point : 128.1 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound has been shown to bind to androgen, estrogen, and serotonin receptors, modulating their activity which may contribute to its pharmacological effects.

- Biochemical Pathways : It influences gene expression and protein synthesis while exhibiting anti-inflammatory and antioxidant properties by inhibiting pro-inflammatory cytokines and scavenging reactive oxygen species (ROS) .

Antiparasitic Activity

Recent studies have demonstrated that derivatives of thiochromen-4-one, including this compound, exhibit significant antiparasitic activity against pathogens responsible for tropical diseases such as malaria and leishmaniasis. The compound was evaluated for its efficacy in disrupting metabolic pathways essential for parasite survival.

Efficacy Results :

- In vitro assays showed that compounds based on the thiochromen core exhibited EC values below 10 μM against various parasites .

| Compound | Target Parasite | EC (μM) | Activity Level |

|---|---|---|---|

| This compound | Plasmodium falciparum | <10 | High |

| Other Thiochromen Derivatives | Leishmania spp. | <25 | Moderate |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It effectively scavenges ROS and inhibits oxidative stress markers in cellular models. This activity is particularly relevant in the context of inflammatory diseases where oxidative stress plays a crucial role.

Study on Antileishmanial Activity

A study conducted by Khan et al. explored the antileishmanial effects of various thiochromen derivatives, including this compound. The study utilized flow cytometry to assess the reduction in parasite viability upon treatment with the compound.

Methodology :

- Infected cells were treated with varying concentrations of the compound.

- Cell viability was determined using the MTT assay.

- Results were analyzed using flow cytometry to quantify fluorescent parasites.

Findings :

The study concluded that the compound significantly reduced parasite load compared to control groups (EC < 25 μM indicating moderate to high efficacy) .

Q & A

Q. How to reconcile conflicting computational and experimental logP values?

- Methodological Answer : Discrepancies may arise from implicit solvent models in software (e.g., ACD/Labs vs. XLogP3). Validate experimentally via shake-flask method (octanol/water partitioning) with HPLC quantification. Adjust computational parameters (e.g., atomic partial charges) to align predictions with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.